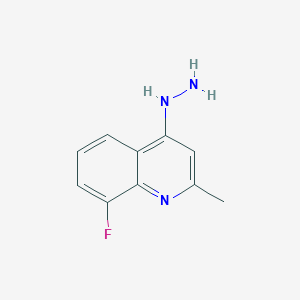
Quinoline, 8-fluoro-4-hydrazinyl-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 8-fluoro-4-hydrazinyl-2-methyl- is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated quinolines, including Quinoline, 8-fluoro-4-hydrazinyl-2-methyl-, involves various methods such as cyclization, cycloaddition reactions, and nucleophilic substitution of fluorine atoms. One common approach is the reaction of 4-fluoroaniline with suitable reagents to introduce the fluorine atom into the quinoline ring . Another method involves the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated quinoline structure .
Industrial Production Methods
Industrial production of fluorinated quinolines typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce these compounds efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline, 8-fluoro-4-hydrazinyl-2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves nucleophilic substitution of the fluorine atom, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Quinoline, 8-fluoro-4-hydrazinyl-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Quinoline, 8-fluoro-4-hydrazinyl-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity or interfere with cellular pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroquinolones: A class of antibiotics known for their broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
Quinoline, 8-fluoro-4-hydrazinyl-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
49612-14-8 |
|---|---|
Molekularformel |
C10H10FN3 |
Molekulargewicht |
191.20 g/mol |
IUPAC-Name |
(8-fluoro-2-methylquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C10H10FN3/c1-6-5-9(14-12)7-3-2-4-8(11)10(7)13-6/h2-5H,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
XVLSCZVPURLYIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC=C(C2=N1)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(10,13-dimethyl-7-oxo-3-trimethylsilyloxy-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15094911.png)
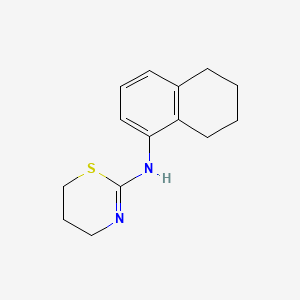
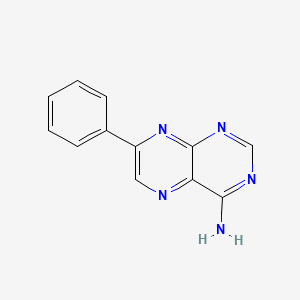
![3-[1-(2-Acetyloxy-5-amino-5-carboxypentyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-4-yl]-2-aminopropanoate](/img/structure/B15094924.png)
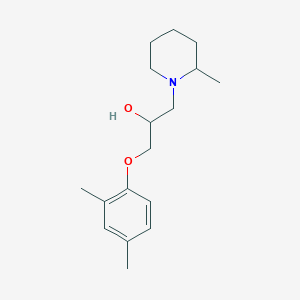
![3,10-Dihydroxy-3,10-dimethyl-6,12-di(propan-2-yl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B15094929.png)
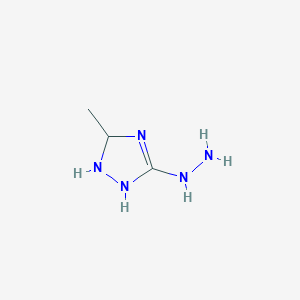
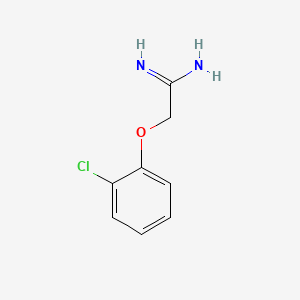
![3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole](/img/structure/B15094958.png)
![4-[(3-Methylbutyl)amino]butanoic acid](/img/structure/B15094961.png)
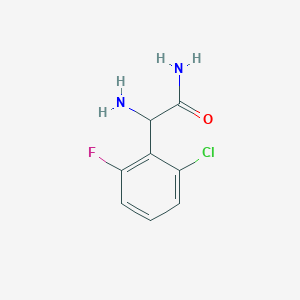
![2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B15094973.png)
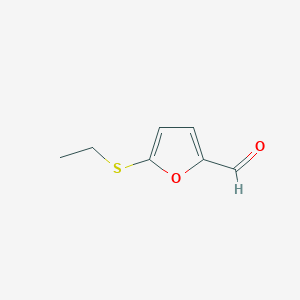
![Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15095000.png)
